2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

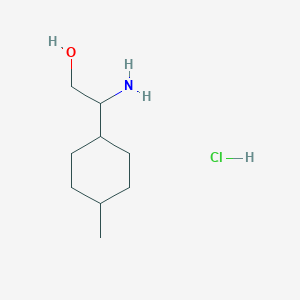

“2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride” is a chemical compound. Its structure suggests that it contains an amino group (-NH2) and a hydroxyl group (-OH) on the same carbon atom, making it a type of amino alcohol . The “4-methylcyclohexyl” part indicates a cyclohexane ring with a methyl group (-CH3) attached to one of the carbons .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexane ring, a characteristic feature of the cyclohexyl group . The 4-methylcyclohexyl group would be a cyclohexane ring with a methyl group attached to one of the carbons . The 2-amino-2-ethanol part of the molecule would consist of a two-carbon chain bearing both an amino and a hydroxyl group .Chemical Reactions Analysis

As an amino alcohol, this compound would be expected to undergo reactions typical of both amines and alcohols . This could include reactions with acids, bases, electrophiles, and nucleophiles . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . As an amino alcohol, this compound would be expected to form hydrogen bonds, which could influence its solubility, boiling point, and other properties . The presence of the cyclohexyl ring could also influence these properties .Scientific Research Applications

Multicomponent Synthesis of Bioactive Compounds

2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride: is used in the multicomponent synthesis of bioactive compounds, particularly 2-amino-4H-benzo[b]pyrans . These compounds are synthesized using an eco-friendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst. The process is notable for its high efficiency, broad functional group tolerance, and excellent yields. This method is advantageous due to its milder reaction conditions, cost-effectiveness, and short reaction times.

Catalyst-Free Synthesis of Chromenes

The compound serves as a precursor in the catalyst-free synthesis of 2-amino-4H-chromenes . These chromenes are synthesized through a sequential Knoevenagel-Michael reaction and have shown potential in antitumor activity, particularly against chronic myelogenous leukemia cells. The synthesis is performed under reflux conditions with ethanol, yielding high isolated yields within a short reaction time.

Biological Activity Evaluation

2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride: is instrumental in the evaluation of biological activity in tumor cells . It is used in the synthesis of compounds that are then screened for their antitumor properties. The most promising molecules are subjected to virtual screening and in vitro assays to validate their potential.

Green Chemistry Applications

This compound is used in green chemistry applications to promote environmentally benign methods in organic synthesis . The focus is on achieving high efficiency, selectivity, and yield with simple reaction procedures. The use of this compound aligns with the principles of green chemistry, which include reducing waste and avoiding the use of hazardous substances.

Development of Chemotherapeutic Drugs

The synthesis of bioactive pyran derivatives using 2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride contributes to the development of chemotherapeutic drugs . These derivatives are created using one-pot multicomponent reactions, which are powerful tools in forming carbon-carbon and carbon-heteroatom bonds essential for drug development.

Research on Magnetic Nanoparticles

The compound is also used in the research and development of magnetic nanoparticles, such as amine-functionalized SiO2@Fe3O4, which are used as catalysts in organic synthesis . These nanoparticles offer several remarkable attributes, including durability, reusability, and recyclability, making them valuable in various chemical processes.

properties

IUPAC Name |

2-amino-2-(4-methylcyclohexyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h7-9,11H,2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJYSHMMTJGAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-methylcyclohexyl)ethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)

![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)

![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)